REACTION_CXSMILES
|
[NH:1]([C:3]([S:5][CH3:6])=[NH:4])[NH2:2].[Cl:7][C:8]1[CH:9]=[C:10]([C:15](=O)[CH:16]=O)[CH:11]=[C:12]([F:14])[CH:13]=1>>[CH3:6][S:5][C:3]1[N:1]=[N:2][CH:16]=[C:15]([C:10]2[CH:11]=[C:12]([F:14])[CH:13]=[C:8]([Cl:7])[CH:9]=2)[N:4]=1
|
Name
|
methyl hydrazinecarbimidothioate
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
N(N)C(=N)SC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)F)C(C=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the general procedure of Preparation 2
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1N=NC=C(N1)C1=CC(=CC(=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 38.4% | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |